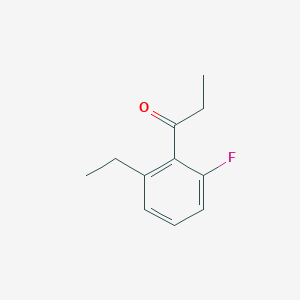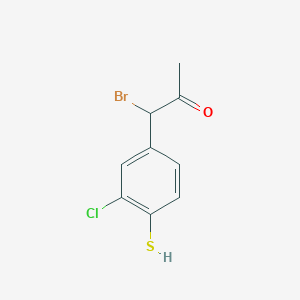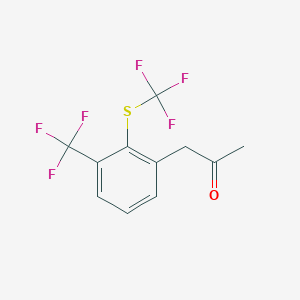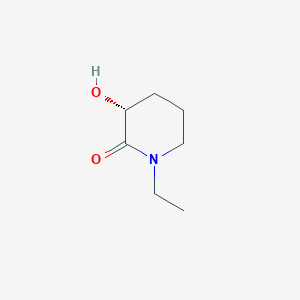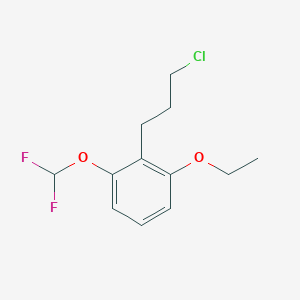
(2-(Carboxymethyl)phenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Carboxymethyl)phenyl)hydrazine is an organic compound with the chemical formula C8H10N2O2. It is a white crystalline solid that is soluble in water and organic solvents. This compound is used in various chemical reactions and has applications in organic synthesis and research .
準備方法
Synthetic Routes and Reaction Conditions
(2-(Carboxymethyl)phenyl)hydrazine can be synthesized through the condensation reaction between benzaldehyde and β-alanine. The reaction involves the continuous shrinkage reaction between these two compounds . Another method involves the reaction of phenyl hydrazine with acetoacetate derivatives and aryl aldehydes over acetic acid functionalized ionic liquid .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of diazotization, reduction, purification, and salification steps. For example, the preparation of 2-bromophenylhydrazine hydrochloride involves diazotization using concentrated hydrochloric acid, followed by reduction with zinc powder and purification steps .
化学反応の分析
Types of Reactions
(2-(Carboxymethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetic acid, zinc powder, and various aldehydes . The reaction conditions often involve maintaining specific temperatures and pH levels to ensure complete reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with acetoacetate derivatives and aryl aldehydes can produce 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s .
科学的研究の応用
(2-(Carboxymethyl)phenyl)hydrazine has various scientific research applications, including:
作用機序
The mechanism of action of (2-(Carboxymethyl)phenyl)hydrazine involves its ability to act as a reducing agent and participate in various chemical reactions. It can form stable coordination compounds with metals, such as copper (II), which exhibit biological activity . The molecular targets and pathways involved depend on the specific application and the compounds it interacts with.
類似化合物との比較
Similar Compounds
Phenylhydrazine: Used in the synthesis of indoles and as a reagent in sugar analysis.
2-Bromophenylhydrazine: Used as an intermediate in pharmaceutical synthesis.
Azo-Compounds: Used in the synthesis of heterocycles and as starting materials in various reactions.
Uniqueness
(2-(Carboxymethyl)phenyl)hydrazine is unique due to its specific structure and properties, which allow it to participate in a wide range of chemical reactions and applications. Its ability to form stable coordination compounds with metals and its use as a reducing agent make it valuable in both research and industrial applications .
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
2-(2-hydrazinylphenyl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c9-10-7-4-2-1-3-6(7)5-8(11)12/h1-4,10H,5,9H2,(H,11,12) |
InChIキー |
WBIKCZHHCUBIFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC(=O)O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)

